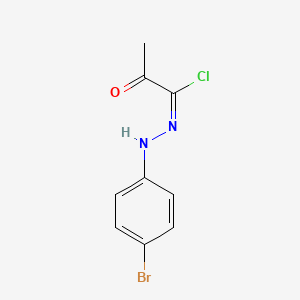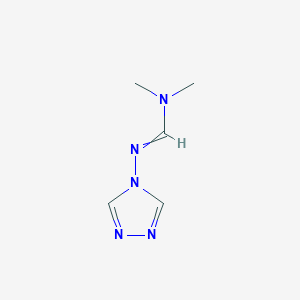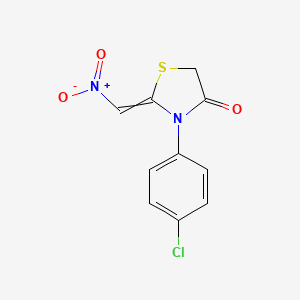![molecular formula C9H9N3O B11726105 2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile](/img/structure/B11726105.png)
2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile is a chemical compound with a complex structure that includes a methoxyimino group, a pyrrole ring, and a propenenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of a pyrrole derivative with a methoxyimino compound in the presence of a base. The reaction conditions often include solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile involves its interaction with specific molecular targets. The methoxyimino group and pyrrole ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound may also participate in electron transfer reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Hydroxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile
- 2-[(Methoxyimino)methyl]-3-(1H-indol-2-YL)prop-2-enenitrile
- 2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)acrylonitrile
Uniqueness
2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyimino group and the pyrrole ring allows for versatile reactivity and interaction with various molecular targets, making it valuable in research and industrial applications .
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-(methoxyiminomethyl)-3-(1H-pyrrol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C9H9N3O/c1-13-12-7-8(6-10)5-9-3-2-4-11-9/h2-5,7,11H,1H3 |
InChI Key |
WBVFUXYMPYQIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CON=CC(=CC1=CC=CN1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



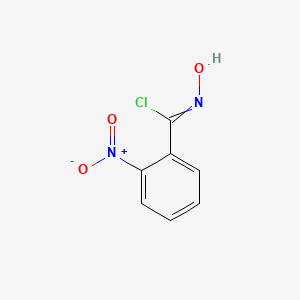
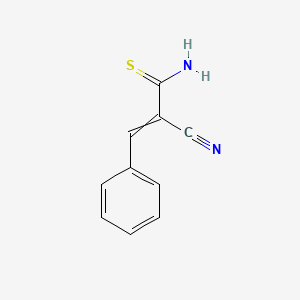
![2-cyano-N'-{[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11726048.png)
![3-[(2H-1,3-Benzodioxol-5-YL)carbamoyl]prop-2-enoic acid](/img/structure/B11726054.png)
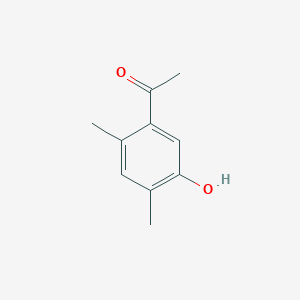
![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B11726069.png)
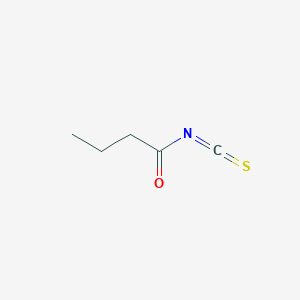
![(2S,3S,8aR)-3-(hydroxymethyl)-8a-methyl-2-phenyl-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B11726082.png)
